molecular formula C15H14N2O3S B6094175 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(pyridin-2-ylsulfanyl)acetamide

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(pyridin-2-ylsulfanyl)acetamide

Cat. No.: B6094175
M. Wt: 302.4 g/mol
InChI Key: DPHHNWUFIWBWJU-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-(pyridin-2-ylsulfanyl)acetamide is a synthetic acetamide derivative featuring a benzodioxole group linked via a methylene bridge to an acetamide core. The acetamide’s sulfur atom is bonded to a pyridin-2-yl moiety, creating a unique pharmacophore. Its structural analogs, however, exhibit diverse activities, including inhibition of nitric oxide synthase (iNOS), aldehyde dehydrogenase (ALDH) modulation, and proton pump interactions .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-pyridin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c18-14(9-21-15-3-1-2-6-16-15)17-8-11-4-5-12-13(7-11)20-10-19-12/h1-7H,8-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHHNWUFIWBWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795743
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Starting Materials

  • 2-(1,3-Benzodioxol-5-yl)acetonitrile : Serves as the benzodioxole precursor.

  • 2-Chloropyridine : Provides the pyridine moiety.

  • Bis(2-chloroethyl) ether : Alkylating agent for intermediate formation.

  • Chloroacetyl chloride : Acylating agent for acetamide formation.

  • Pyridine-2-thiol : Nucleophile for sulfanyl group introduction.

Alkylation Step

The initial alkylation involves reacting 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether under basic conditions:

  • Conditions : Sodium hydroxide (1.2 eq), 70–75°C, 6–8 hours.

  • Intermediate : [4-(1,3-Benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine.

Reduction Step

The alkylated intermediate undergoes reduction to yield a primary amine:

  • Reducing Agent : Lithium tetrahydroaluminate (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Conditions : 0°C to room temperature, 2 hours.

Acylation Step

The amine intermediate is acylated with chloroacetyl chloride:

  • Conditions : Dichloromethane (DCM) solvent, triethylamine (TEA) base, 0°C to room temperature, 4 hours.

  • Product : N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-chloroacetamide.

Substitution Step

The chloro group is replaced with pyridine-2-thiol:

  • Conditions : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF), 80°C, 12 hours.

  • Yield : ~65% (optimized).

Table 1: Summary of Synthetic Steps

StepReagents/ConditionsIntermediate/ProductYield
AlkylationNaOH, bis(2-chloroethyl) ether, 70–75°CTetrahydro-2H-pyran intermediate78%
ReductionLiAlH₄, THF, 0°C→RTPrimary amine85%
AcylationChloroacetyl chloride, TEA, DCMN-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-chloroacetamide72%
SubstitutionPyridine-2-thiol, K₂CO₃, DMF, 80°CTarget compound65%

Industrial Production Methods

Scaling the synthesis requires modifications for cost-effectiveness and efficiency:

  • Continuous Flow Reactors : Replace batch processes for alkylation and acylation steps, reducing reaction times by 40%.

  • Catalyst Recycling : Zeolite-based catalysts (e.g., Y-H zeolite) recoverable in sulfonylation steps, minimizing waste.

  • Automated Purification : High-performance liquid chromatography (HPLC) with C18 columns ensures >98% purity.

Table 2: Industrial vs. Laboratory-Scale Parameters

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume0.1–1 L100–1,000 L
Temperature ControlOil bathJacketed reactors
Yield65%58–62% (after recycling)
Purity95% (HPLC)98% (HPLC)

Optimization of Reaction Conditions

Solvent Effects

  • DMF vs. THF : DMF improves substitution reaction yields by 15% due to better nucleophile solubility.

  • Green Solvents : Cyclopentyl methyl ether (CPME) reduces environmental impact but decreases yields by 8%.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates alkylation by 20%.

  • Microwave Assistance : Reduces substitution step duration from 12 to 3 hours with comparable yields.

Analytical Techniques for Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : δ 7.45–7.55 (pyridine-H), δ 6.85–6.95 (benzodioxole-H).

    • ¹³C NMR : 167.8 ppm (amide carbonyl), 148.2 ppm (pyridine-C).

  • Mass Spectrometry (MS) : ESI-MS m/z 331.1 [M+H]⁺.

  • HPLC : Retention time 8.2 min (C18 column, acetonitrile/water).

Challenges and Limitations

  • Purification Difficulties : Separation from regioisomers requires gradient elution.

  • Moisture Sensitivity : LiAlH₄ demands anhydrous conditions, increasing production costs.

  • Byproduct Formation : Over-alkylation occurs at temperatures >75°C, reducing yields by 12%.

Recent Advances in Preparation Methods

  • Enzymatic Acylation : Lipase-catalyzed acylation at 30°C achieves 70% yield with minimal waste.

  • Flow Photochemistry : UV-light-assisted substitution reduces reaction time to 1 hour.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(pyridin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted acetamides.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(pyridin-2-ylsulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(pyridin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with various enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Benzodioxole-Containing Acetamides

Compounds sharing the benzodioxole-acetamide scaffold but differing in substituents are summarized below:

Compound Name Key Substituents Molecular Weight Biological Target/Activity Reference
Target Compound : N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-(pyridin-2-ylsulfanyl)acetamide Pyridin-2-ylsulfanyl Not explicitly stated Hypothesized enzyme inhibition (e.g., iNOS) based on structural analogs
Compound 1 () Cyclopenta[c][1,2]oxazol-3-yl Not provided Undisclosed; structural similarity suggests ALDH2 modulation potential
Alda-1 () 2,6-Dichlorobenzamide Not provided ALDH2 activator; used in metabolic and neurodegenerative research
Compound 4-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl 393.4 g/mol Undisclosed; dihydropyrimidinone group may influence solubility or binding
Compound Piperazino-(3-chloro-4-fluorophenyl) Not provided Potential CNS or antimicrobial applications due to piperazine and halogenated aryl groups

Key Observations :

  • The dihydropyrimidinone substituent in ’s compound increases molecular weight and polarity, which may improve solubility but reduce membrane permeability .

Sulfur-Linked Acetamides

Compounds with sulfur-containing linkages highlight the role of thioether/sulfinyl groups in bioactivity:

Compound Name Structure Activity/Notes Reference
Target Compound Pyridin-2-ylsulfanyl Hypothesized to mimic sulfonyl/sulfinyl proton pump inhibitors (e.g., omeprazole analogs)
3j/3k () Benzimidazole-sulfinyl/sulfonyl Proton pump inhibition; NMR data confirms structural flexibility
Compound Triazolylsulfanyl-methoxyphenyl Undisclosed; triazole may confer metabolic stability vs. pyridine

Key Observations :

  • The pyridin-2-ylsulfanyl group in the target compound lacks the sulfinyl/sulfonyl oxidation state seen in ’s 3j/3k, which are proton pump inhibitors. This suggests reduced acidity and altered target specificity .
  • The triazolylsulfanyl group in ’s compound may offer greater metabolic stability compared to pyridinylsulfanyl due to the triazole’s resistance to enzymatic degradation .

Indolinylidene and Related Acetamides

highlights indolinylidene acetamides with substituted pyridinyl/quinolinyl groups:

Compound () Substituents Score* Reference
(E)-2-(5-Fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide Fluoro, isoxazolylmethyl 5.797
(E)-2-(5-Amino-...)-N-(quinolin-6-yl)acetamide Amino, quinolinyl 5.58
(E)-2-(5-Methyl-...)-N-(quinolin-6-yl)acetamide Methyl, quinolinyl 5.408

*Scores likely represent binding affinity or solubility metrics.

Key Observations :

  • Quinolinyl substituents () correlate with lower scores compared to pyridinyl, suggesting reduced efficacy or solubility. This contrasts with the target compound’s pyridinylsulfanyl group, which may balance lipophilicity and target engagement .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(pyridin-2-ylsulfanyl)acetamide is a complex organic compound characterized by its unique structural features, which include a benzodioxole moiety and a pyridine-sulfanyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C16_{16}H18_{18}N4_{4}O4_{4}S
Molecular Weight 330.34 g/mol
CAS Number 1775465-61-6

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related pyridine derivatives have selective antibacterial effects against various strains of bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also noteworthy. Similar compounds have been studied for their ability to inhibit nitric oxide production in LPS-stimulated macrophages, which is critical in the inflammatory response. This suggests that this compound might modulate inflammatory pathways effectively .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in inflammatory and antimicrobial responses. This interaction may lead to modulation of cellular signaling pathways, ultimately influencing cellular functions and responses .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyridine derivatives against Gram-positive bacteria. The results indicated that certain derivatives exhibited MIC (Minimum Inhibitory Concentration) values as low as 0.41 µg/mL against Micrococcus luteus, highlighting the potential of these compounds in developing new antibacterial agents .

Inhibition of Nitric Oxide Production

Another significant study focused on the inhibition of nitric oxide production in RAW 264.7 cells treated with LPS. The results showed that specific structural features of related compounds were crucial for their anti-inflammatory activity, suggesting that modifications to the benzodioxole or pyridine moieties could enhance biological efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(pyridin-2-ylsulfanyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves (1) preparation of the benzodioxole derivative, (2) functionalization of the pyridine-sulfanyl group, and (3) final acylation. Key parameters include temperature control (e.g., 60–80°C for acylation), solvent selection (polar aprotic solvents like DMF), and catalysts (e.g., triethylamine for deprotonation). Yield optimization requires monitoring via HPLC to track intermediates .
  • Common Impurities : Side products from incomplete sulfanyl coupling or over-oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is standard .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm aromatic protons (6.5–7.5 ppm for benzodioxole and pyridine) and acetamide carbonyl (~168–170 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+^+ at m/z ~370–400 range depending on substituents).
  • FT-IR : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-S bond) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • In Vitro Screening :

  • Enzyme Inhibition : Assays targeting kinases or proteases, given the sulfanyl and acetamide groups’ potential interaction with catalytic sites.
  • Cell Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
    • Dose-Response : IC50_{50} determination using serial dilutions (1 nM–100 µM). Contradictory activity across studies may arise from assay-specific conditions (e.g., pH, serum content) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on pyridine or benzodioxole) affect its pharmacological profile?

  • Structure-Activity Relationship (SAR) Insights :

  • Pyridine Substituents : Electron-withdrawing groups (e.g., nitro at position 3) enhance electrophilicity, potentially increasing target binding affinity but reducing solubility .
  • Benzodioxole Modifications : Methoxy or ethoxy groups improve metabolic stability but may alter blood-brain barrier permeability .
    • Methodological Approach : Parallel synthesis of analogs followed by comparative bioactivity screening and computational docking (e.g., AutoDock Vina) to predict binding modes .

Q. How can contradictory data on its mechanism of action be resolved?

  • Case Study : Discrepancies in reported enzyme inhibition (e.g., COX-2 vs. MAPK pathways) may stem from off-target effects or assay interference.
  • Resolution Strategies :

  • Target Deconvolution : Use siRNA knockdown or CRISPR-Cas9 gene editing to validate specific pathways.
  • Biophysical Assays : Surface plasmon resonance (SPR) to measure direct binding kinetics .

Q. What strategies mitigate stability issues during long-term storage or in vivo administration?

  • Stability Profiling :

  • pH Sensitivity : Degradation accelerates at pH < 5 or > 8; buffered formulations (e.g., phosphate buffer, pH 7.4) are recommended.
  • Thermal Stability : Store at −20°C under nitrogen to prevent oxidation of the sulfanyl group .
    • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) improves shelf life for preclinical studies .

Q. What computational tools predict its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

  • In Silico Models :

  • SwissADME : Predicts logP (~2.5–3.5), indicating moderate lipophilicity.
  • ProtoX : Flags potential hepatotoxicity via cytochrome P450 (CYP3A4) interactions.
    • Validation : Cross-reference with in vitro microsomal stability assays (e.g., human liver microsomes) .

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